molecular formula C23H20Cl2N2O4 B2961371 (Z)-2-cyano-3-(6,8-dichloro-2H-chromen-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide CAS No. 1241686-87-2

(Z)-2-cyano-3-(6,8-dichloro-2H-chromen-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide

Cat. No.: B2961371
CAS No.: 1241686-87-2
M. Wt: 459.32
InChI Key: VFDOASQVPSAECP-UHFFFAOYSA-N
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Description

The compound "(Z)-2-cyano-3-(6,8-dichloro-2H-chromen-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide" is a synthetic small molecule characterized by a chromene backbone substituted with two chlorine atoms at positions 6 and 8, a cyano group, and a dimethyloxyphenyl ethylamide side chain. Its Z-configuration at the propenamide double bond is critical for its stereoelectronic properties, influencing binding interactions with biological targets.

Properties

IUPAC Name

(Z)-2-cyano-3-(6,8-dichloro-2H-chromen-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl2N2O4/c1-29-20-4-3-14(9-21(20)30-2)5-6-27-23(28)17(12-26)8-15-7-16-10-18(24)11-19(25)22(16)31-13-15/h3-4,7-11H,5-6,13H2,1-2H3,(H,27,28)/b17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDOASQVPSAECP-IUXPMGMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(=CC2=CC3=C(C(=CC(=C3)Cl)Cl)OC2)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCNC(=O)/C(=C\C2=CC3=C(C(=CC(=C3)Cl)Cl)OC2)/C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-cyano-3-(6,8-dichloro-2H-chromen-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action based on various studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H14Cl2N2O2C_{20}H_{14}Cl_2N_2O_2 with a molecular weight of 385.24 g/mol. The compound features a cyano group, a chromene moiety, and an amide linkage, which are essential for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a wide range of biological activities, including:

  • Antiproliferative Effects : Studies have shown that chalcone derivatives can inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis and cell cycle arrest .
  • Antimicrobial Properties : Similar compounds have demonstrated significant antibacterial and antifungal activities, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : The presence of chromene structures is often associated with anti-inflammatory properties, which may be relevant for therapeutic applications in inflammatory diseases .

The biological activity of this compound may involve several mechanisms:

  • G Protein-Coupled Receptor Modulation : Compounds with similar structures can interact with G protein-coupled receptors (GPCRs), influencing various signaling pathways involved in cellular responses .
  • Enzyme Inhibition : Many derivatives show the ability to inhibit key enzymes involved in disease processes, such as cyclooxygenases (COX), which are critical in the inflammatory response .
  • Oxidative Stress Reduction : Some studies suggest that these compounds can enhance antioxidant defenses within cells, reducing oxidative stress and related damage .

Case Studies

  • Anticancer Activity : A study investigating the effects of chalcone derivatives on breast cancer cell lines found that certain modifications to the structure significantly increased antiproliferative activity. The introduction of halogen atoms was particularly effective in enhancing cytotoxicity .
  • Antibacterial Efficacy : Research on chromene derivatives revealed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Data Tables

Biological ActivityCompound ClassMechanism
AntiproliferativeChalconesApoptosis induction
AntimicrobialChromenesMembrane disruption
Anti-inflammatoryChromenesCOX inhibition

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: Chromene Derivatives

Chromene (benzopyran) derivatives are a common scaffold in drug discovery. For example, coumarins (2H-chromen-2-ones) and flavanols (e.g., catechins in tea, as mentioned in ) share the chromene core but differ in substitution patterns. Unlike the target compound, catechins such as (-)-epigallocatechin gallate (EGCG) feature hydroxyl groups and gallate esters, which enhance antioxidant activity .

Functional Analog: Propenamide-Containing Compounds

Propenamide derivatives are studied for their α,β-unsaturated carbonyl system, which can act as a Michael acceptor in covalent inhibitor design. For instance, acrylamide-based kinase inhibitors (e.g., ibrutinib) exploit this motif for irreversible binding to cysteine residues. The (Z)-configuration in the target compound may reduce reactivity compared to (E)-isomers, balancing potency and selectivity .

Comparison Table

Property Target Compound Catechin (EGCG) Ibrutinib (Reference Drug)
Core Structure 6,8-Dichloro-2H-chromene Dihydroxyphenyl-chromene Pyrazolo-pyrimidine
Key Substituents Cyano, dichloro, dimethoxyphenyl ethylamide Gallate ester, hydroxyl groups Acrylamide, pyrrolidine
Bioactivity Hypothesized kinase inhibition (speculative) Antioxidant, anti-inflammatory BTK kinase inhibition (covalent)
Metabolic Stability Likely high (electron-withdrawing groups reduce oxidation) Low (prone to glucuronidation) Moderate (susceptible to CYP3A4 metabolism)

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